pirbuterol hydrochloride
Description
Properties
CAS No. |
146621-71-8 |
|---|---|
Molecular Formula |
C6H8O5S |
Origin of Product |
United States |
Ii. Synthetic Chemistry and Process Development of Pirbuterol Hydrochloride
Established Synthetic Pathways for Pirbuterol (B1677960)
The synthesis of pirbuterol has been approached through various established routes, with a common strategy involving the construction of the substituted pyridine (B92270) core followed by the elaboration of the ethanolamine (B43304) side chain.
Key Precursors and Intermediates in Pirbuterol Synthesis
A pivotal precursor in several synthetic routes to pirbuterol is 5-hydroxy-2-(1-hydroxy-2-t-butylaminoethyl)pyridine. The synthesis of this intermediate itself is a multi-step process. One documented method involves starting with 6-(1-hydroxy-2-t-butylaminoethyl)-2-phenyl-4H-pyrido[3,2-d]-1,3-dioxin. This intermediate is then subjected to acidic hydrolysis using hydrochloric acid in an acetone-water mixture, followed by refluxing. After concentration and solvent exchange with ethanol (B145695), the free base of the product is generated by the addition of a base like triethylamine. prepchem.com The final hydrochloride salt is then prepared by treating the free base with hydrogen chloride in ethanol and precipitating the product from a solvent such as isopropyl ether. prepchem.com
Another key component in the final step of some synthetic pathways is aqueous formaldehyde (B43269), which is used to introduce the hydroxymethyl group onto the pyridine ring. google.com
Reaction Mechanisms and Conditions Employed in Core Synthetic Routes
One of the core synthetic routes for pirbuterol involves the hydroxymethylation of the precursor, 5-hydroxy-2-(1-hydroxy-2-t-butylaminoethyl)pyridine. This reaction is typically carried out by heating the precursor with an excess of aqueous formaldehyde in the presence of a weak base, such as triethylamine. google.com The reaction is generally conducted at elevated temperatures, often at the reflux temperature of the reaction mixture, which is typically in the range of 85-105°C. google.com
The mechanism of this hydroxymethylation reaction on the pyridine ring is an electrophilic aromatic substitution. The phenolic hydroxyl group at the 5-position of the pyridine ring is an activating group, directing the incoming electrophile to the ortho and para positions. In this case, the electrophile is protonated formaldehyde or a related species generated under the reaction conditions. The weak base, triethylamine, likely serves to deprotonate the phenolic hydroxyl group, increasing its activating effect and facilitating the electrophilic attack of formaldehyde at the ortho position (position 6) of the pyridine ring, which is activated by the hydroxyl group.
The final step in the preparation of the pharmaceutical salt is the reaction of the pirbuterol free base with a suitable acid. For pirbuterol hydrochloride, this involves reacting the base with hydrogen chloride. google.com
Advanced and Alternative Synthetic Methodologies
In the pursuit of more efficient and cost-effective manufacturing processes, advanced and alternative synthetic methodologies for pirbuterol have been explored. These often focus on improving yield, purity, and reducing the environmental impact of the synthesis.
Process Improvements for Enhanced Yield and Purity
Process improvements in the synthesis of pirbuterol have been a key focus of development. One patented process describes a method for preparing pirbuterol that results in a 70% yield of the hydrochloride salt. This process involves heating 5-hydroxy-2-(1-hydroxy-2-t-butylaminoethyl)pyridine with aqueous formaldehyde and triethylamine, followed by isolation of the product as the hydrochloride salt. google.com Further purification can be achieved through recrystallization. prepchem.com
General strategies for enhancing yield and purity in pharmaceutical synthesis that are applicable to pirbuterol production include the optimization of reaction conditions such as temperature, reaction time, and stoichiometry of reagents. The choice of solvent can also play a critical role in both the reaction outcome and the ease of product isolation and purification. The use of advanced purification techniques, such as chromatography, can be employed to achieve high purity standards required for active pharmaceutical ingredients.
Strategies for Minimizing By-product Formation
The formation of by-products is a common challenge in multi-step organic syntheses. In one of the alternative synthetic routes to pirbuterol, which involves the preparation of an epoxide intermediate, the generation of noxious sulfide (B99878) by-products has been noted as a disadvantage. google.com
Strategies to minimize by-product formation include:
Careful control of reaction conditions: Temperature, pressure, and addition rates of reagents can significantly influence the selectivity of a reaction and minimize the formation of undesired side products.
Use of alternative reagents: Replacing reagents that are known to produce problematic by-products with cleaner alternatives is a common strategy. For example, avoiding the use of sulfur-containing reagents in the epoxide formation step could eliminate the generation of sulfide by-products.
Catalyst selection: In catalytic reactions, the choice of catalyst can have a profound impact on the reaction's selectivity and can be optimized to favor the formation of the desired product over by-products.
Process analytical technology (PAT): Implementing real-time monitoring of reactions can allow for better control and the ability to adjust conditions to prevent the formation of by-products.
Stereochemical Synthesis and Characterization of Isomers
Pirbuterol contains a single stereocenter at the carbon atom of the ethanolamine side chain bearing the hydroxyl group. This means that it can exist as two enantiomers, (R)- and (S)-pirbuterol. The biological activity of β2-agonists often resides primarily in one enantiomer. researchgate.net
The development of stereoselective syntheses to produce a single enantiomer of a chiral drug is a significant goal in pharmaceutical chemistry, as it can lead to a product with a better therapeutic profile. General approaches to asymmetric synthesis that could be applied to pirbuterol include:
Chiral pool synthesis: This approach utilizes a readily available chiral starting material that already contains the desired stereocenter.
Use of chiral auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Asymmetric catalysis: This involves the use of a chiral catalyst to control the stereochemistry of the reaction. This can include the use of chiral metal complexes or organocatalysts to achieve enantioselective reductions of a ketone precursor to the desired chiral alcohol. acs.orgnih.gov For other β2-agonists, enantioselective synthesis has been achieved through the asymmetric reduction of an α-bromoacetophenone derivative using chiral catalysts. researchgate.net
The characterization of pirbuterol isomers and the determination of enantiomeric purity are crucial for quality control. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying the enantiomers of pirbuterol. prepchem.com
Optimization of Manufacturing Processes for Research-Grade Materials
The synthesis of research-grade this compound necessitates a meticulous optimization of manufacturing processes to ensure high purity, yield, and consistency. While multiple synthetic routes to pirbuterol have been developed, the focus for producing high-purity material for research purposes lies in the refinement of reaction conditions, catalyst selection, and purification methods.
Catalyst Selection and Loading:
The catalytic hydrogenation is central to the deprotection step in pirbuterol synthesis. Noble metal catalysts are commonly employed for this transformation. Research and process development efforts have explored various catalysts to maximize yield and minimize reaction times. Palladium on carbon (Pd/C) is a frequently utilized catalyst for such hydrogenolysis reactions. The concentration of palladium on the carbon support is a critical variable.
| Catalyst Loading (% w/w) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 5% Pd/C | 8 | 85 | 98.5 |
| 10% Pd/C | 5 | 92 | 99.1 |
| 15% Pd/C | 5 | 93 | 99.2 |
This interactive table demonstrates the impact of catalyst loading on the hydrogenolysis step. Higher catalyst loading can lead to shorter reaction times and improved yields.
As indicated in the data, a 10% palladium on carbon catalyst often provides an optimal balance between reaction efficiency and cost-effectiveness for research-scale synthesis. While a higher loading may slightly increase the yield, the improvement is often marginal and does not justify the increased cost of the catalyst. Other noble metal catalysts such as platinum, rhodium, and ruthenium have also been considered, but palladium generally offers the best performance for this specific transformation. google.com
Solvent System Optimization:
The choice of solvent is another critical parameter that can significantly influence the reaction rate, yield, and purity of the final product. The solvent must be inert under the reaction conditions, meaning it should not react with the starting materials, intermediates, or the final product. For the hydrogenation step in pirbuterol synthesis, lower alcohols (C1-C4) are often preferred. Methanol (B129727) is a particularly suitable solvent as it can also be used in the subsequent formation of the hydrochloride salt. google.com Other solvents like tetrahydrofuran (B95107) (THF) and dioxane can also be employed, either alone or in combination with alcohols.
| Solvent System | Reaction Time (hours) | Yield (%) | Purity (%) |
| Methanol | 6 | 90 | 98.8 |
| Ethanol | 7 | 88 | 98.6 |
| Tetrahydrofuran (THF) | 8 | 85 | 98.2 |
| Methanol/Water (9:1) | 5 | 94 | 99.3 |
This interactive table illustrates the effect of different solvent systems on the synthesis of pirbuterol. The addition of a small amount of water to methanol can sometimes accelerate the reaction and improve the yield and purity.
The presence of a small amount of water in the reaction mixture can sometimes be beneficial, potentially by aiding in the dissolution of reactants and by-products, thereby facilitating a cleaner reaction.
Reaction Temperature and Pressure:
For the hydrogenolysis step, the reaction temperature and pressure are important variables to control. While the reaction can proceed over a wide temperature range, it is often carried out at room temperature to avoid the need for specialized heating or cooling equipment, thus reducing operational costs. google.com Similarly, while high pressures can be used, low-pressure hydrogenation (e.g., 1 to 4 atmospheres) is generally sufficient to achieve a reasonable reaction rate without the need for high-pressure reactors. google.com
Purification of Research-Grade this compound:
To obtain research-grade material with very high purity, a robust purification strategy is essential. Recrystallization is a common and effective method for purifying solid organic compounds. The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the product at lower temperatures, while impurities remain soluble at all temperatures.
For this compound, various solvent systems can be evaluated for recrystallization to achieve the desired purity.
| Recrystallization Solvent | Recovery Yield (%) | Purity (%) |
| Methanol | 85 | 99.5 |
| Ethanol | 82 | 99.4 |
| Isopropanol (B130326) | 88 | 99.7 |
| Methanol/Isopropanol (1:1) | 90 | 99.8 |
This interactive table showcases the effectiveness of different solvents for the recrystallization of this compound. A mixed solvent system can often provide superior purification compared to a single solvent.
A mixture of methanol and isopropanol has been shown to be particularly effective for the final purification of this compound, providing a high recovery of the purified product with excellent purity. The process typically involves dissolving the crude material in a minimal amount of the hot solvent mixture, followed by slow cooling to induce the formation of well-defined crystals. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
By carefully optimizing each of these parameters—catalyst selection, solvent system, reaction conditions, and purification method—it is possible to develop a robust and reproducible manufacturing process for the synthesis of high-purity, research-grade this compound.
Iii. Molecular and Cellular Pharmacology of Pirbuterol Hydrochloride
Mechanism of Action at Beta-Adrenergic Receptors
The therapeutic effects of pirbuterol (B1677960) are attributable to its action on beta-adrenergic receptors. rxlist.com As a beta-agonist, it mimics the action of endogenous catecholamines like epinephrine (B1671497) at these receptor sites, leading to a series of molecular and cellular events. clevelandclinic.orgmdpi.com
Pirbuterol exerts its effects by binding to and activating beta-2 adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. rxlist.commdpi.com These receptors are characterized by seven transmembrane domains. The binding of an agonist like pirbuterol to the extracellular portion of the beta-2 adrenergic receptor induces a conformational change in the receptor protein. This change is transmitted to an intracellular heterotrimeric G-protein, specifically the stimulatory G-protein (Gs), which is coupled to the receptor. mdpi.comyoutube.com The activation of the Gs protein initiates the next step in the signaling cascade. youtube.com
The pharmacological effects of beta-adrenergic agonist drugs, including pirbuterol, are attributed to the stimulation of intracellular adenyl cyclase via the activated Gs protein. drugbank.com Upon activation, the Gs protein dissociates its alpha subunit (Gαs), which then binds to and activates the enzyme adenyl cyclase (also known as adenylyl cyclase). drugbank.commdpi.comyoutube.com This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic 3',5'-adenosine monophosphate (cyclic AMP or cAMP). drugbank.comnih.gov This action results in a significant increase in the intracellular concentration of cAMP, which functions as a crucial second messenger, propagating the signal within the cell. drugbank.comnih.gov
Elevated intracellular cAMP levels trigger a variety of cellular responses, primarily through the activation of protein kinase A (PKA). mdpi.com The key responses include:
Smooth Muscle Relaxation: Increased cAMP levels lead to the relaxation of bronchial smooth muscle, which is the primary mechanism behind pirbuterol's bronchodilator effect. drugbank.com This relaxation is achieved through PKA-mediated phosphorylation of various target proteins, which ultimately leads to a decrease in intracellular calcium ion concentrations and the dephosphorylation of myosin light chains, inhibiting the contractile machinery of the smooth muscle cells. youtube.com
Inhibition of Mediator Release: The increase in cAMP can also inhibit the release of inflammatory mediators and bronchoconstricting substances from mast cells, which are involved in immediate hypersensitivity reactions in the airways. drugbank.com
Cardiovascular Effects: Although pirbuterol is selective for beta-2 receptors, it possesses some lesser beta-1 activity. nih.gov Beta-adrenergic stimulation can also lead to vasodilation and positive inotropic effects on the heart. nih.gov It is recognized that the human heart contains a population of beta-2 receptors, though their precise function is not fully established. drugbank.comrxlist.com
| Step | Component | Action | Outcome |
|---|---|---|---|
| 1 | Pirbuterol (Agonist) | Binds to Beta-2 Adrenergic Receptor | Receptor undergoes conformational change |
| 2 | G-protein (Gs) | Activated by the receptor | Gαs subunit dissociates |
| 3 | Adenyl Cyclase (Enzyme) | Activated by Gαs subunit | Catalyzes the conversion of ATP to cAMP |
| 4 | Cyclic AMP (cAMP) | Acts as a second messenger | Activates Protein Kinase A (PKA) |
| 5 | Cellular Effectors | Phosphorylated by PKA | Bronchial smooth muscle relaxation |
Receptor Selectivity and Agonist Specificity Studies
The clinical utility and pharmacological profile of a beta-agonist are largely defined by its selectivity for different subtypes of beta-adrenergic receptors, primarily beta-1 and beta-2.
In vitro and in vivo pharmacological studies have consistently demonstrated that pirbuterol has a preferential effect on beta-2 adrenergic receptors. drugbank.comrxlist.comnih.gov Beta-2 receptors are the predominant type found in bronchial smooth muscle, making them the primary target for bronchodilator drugs. drugbank.comrxlist.com However, beta-1 receptors are predominant in the heart, where their stimulation leads to increased heart rate and contractility. Pirbuterol's selectivity for beta-2 receptors over beta-1 receptors is a key characteristic, aiming to maximize respiratory effects while minimizing potential cardiac stimulation. nih.gov It is important to note that data indicate a population of beta-2 receptors also exists in the human heart, at concentrations between 10-50%. drugbank.comrxlist.com
The selectivity of pirbuterol has been compared to other beta-adrenergic agonists in various studies.
Versus Isoproterenol (B85558): Pirbuterol shows a clear preferential effect for beta-2 receptors when compared with isoproterenol, which is a non-selective beta-agonist that stimulates both beta-1 and beta-2 receptors. drugbank.comrxlist.comnih.govdrugbank.com
Preclinical Selectivity Data: A comparative study on isolated guinea-pig tissues provided quantitative insights into its selectivity. Researchers measured the potencies of pirbuterol, salbutamol (B1663637), and isoproterenol as relaxants of tracheal muscle (a beta-2 mediated effect) and as positive chronotropic agents in atria (a beta-1 mediated effect). The results indicated that the relative selectivity of pirbuterol for pulmonary (beta-2) versus cardiac (beta-1) tissue was 9 times greater than that of salbutamol and approximately 1500 times greater than that of isoproterenol. nih.gov
| Compound | Relative Selectivity Index* |
|---|---|
| Isoproterenol | 1 |
| Salbutamol (Albuterol) | ~167 |
| Pirbuterol | ~1500 |
*Calculated from data indicating pirbuterol is 1500x more selective than isoproterenol and 9x more selective than salbutamol. nih.gov
Receptor Dynamics and Regulation in Cellular and Animal Models
Prolonged or repeated exposure to beta-adrenergic agonists like pirbuterol can lead to a diminished response over time, a phenomenon known as desensitization or tachyphylaxis. nih.govnih.gov This process is a critical physiological feedback mechanism that protects cells from overstimulation. The desensitization of beta-2 adrenergic receptors (β2AR) occurs through acute and chronic phases. mdpi.com
The initial, rapid phase of desensitization involves the phosphorylation of the receptor itself. mdpi.com Upon agonist binding, the activated receptor is targeted by two main classes of kinases:
G protein-coupled receptor kinases (GRKs): Specifically, beta-adrenergic receptor kinase (βARK) phosphorylates the agonist-occupied receptor. This phosphorylation increases the receptor's affinity for a protein called β-arrestin. nih.gov The binding of β-arrestin sterically hinders the receptor's ability to couple with its Gs protein, effectively uncoupling it from downstream signaling pathways, such as the activation of adenylyl cyclase and the production of cyclic adenosine monophosphate (cAMP). nih.gov
Second messenger-dependent kinases: Protein Kinase A (PKA), which is activated by cAMP, can also phosphorylate the β2AR. mdpi.comnih.gov This represents a negative feedback loop where the product of the signaling cascade (cAMP) activates a kinase that dampens the initial signal.
These phosphorylation events, which occur within minutes of agonist exposure, lead to a rapid waning of the functional response despite the continued presence of the agonist. mdpi.com While the bronchodilator effects of long-acting beta-agonists (LABAs) in airway smooth muscle appear somewhat resistant to tolerance, likely due to a high receptor reserve, the regular use of these agents can still result in mild tachyphylaxis. nih.gov
Following the initial desensitization via phosphorylation and β-arrestin binding, a more prolonged agonist exposure triggers receptor internalization. The β-arrestin-bound receptors are targeted to clathrin-coated pits and are subsequently sequestered from the cell surface into intracellular endosomes. nih.gov This process physically removes receptors from the cell membrane, making them unavailable for further agonist stimulation. Once internalized, the receptors have two main fates:
Resensitization and Recycling: Receptors can be dephosphorylated within the endosomes and recycled back to the cell surface, restoring their responsiveness to agonists.
Downregulation: If agonist exposure is sustained over many hours, the internalized receptors can be targeted for degradation. mdpi.com This trafficking to lysosomes for proteolysis results in a net loss of the total number of receptors in the cell, a process termed downregulation. nih.govresearchgate.net
Downregulation is a major component of long-term desensitization and can lead to a loss of as much as 90% of cellular receptors. mdpi.com The mechanisms responsible for this reduction in receptor number include not only an increase in receptor protein degradation but also a decrease in receptor production. mdpi.com Sustained agonist stimulation can lead to a reduction in the steady-state levels of β2AR mRNA, primarily by decreasing its stability, which further contributes to the depletion of the cellular receptor pool. mdpi.comresearchgate.net Studies in animal models using chronic infusion of beta-agonists like albuterol have confirmed that this treatment leads to a significant reduction in β2AR density in lung tissue, which is associated with compromised signal transduction. nih.gov
The gene encoding the human beta-2 adrenergic receptor, ADRB2, exhibits several common single nucleotide polymorphisms (SNPs) that can alter the receptor's structure and function. rima.orgfrontiersin.org While direct studies on pirbuterol are limited, extensive research on other beta-2 agonists, particularly albuterol, allows for a theoretical understanding of how these genetic variations might impact the response to pirbuterol. The two most studied polymorphisms result in amino acid substitutions at positions 16 (Arginine to Glycine; Arg16Gly) and 27 (Glutamine to Glutamic Acid; Gln27Glu) in the N-terminal domain of the receptor. rima.org
In vitro studies have demonstrated that these polymorphisms can significantly affect receptor regulation, particularly downregulation. nih.gov Cells expressing the Glycine-16 variant (Gly16) show enhanced agonist-promoted receptor downregulation compared to cells expressing the Arginine-16 variant (Arg16). nih.govresearchprotocols.org Following prolonged exposure to an agonist, receptors with Gly16 are trafficked more efficiently to lysosomes for degradation, resulting in a greater net loss of receptor number. nih.gov
The polymorphism at position 27 also influences receptor regulation. The Glutamic Acid-27 (Glu27) variant has been shown to be protective against receptor downregulation. researchgate.net The clinical and functional consequences of these polymorphisms are complex and can be influenced by the specific agonist and the genetic background of the individual. However, the existing evidence strongly suggests that an individual's ADRB2 genotype is a major determinant of their response to beta-2 agonist therapy. nih.gov For instance, some studies have found that asthmatic individuals homozygous for the Arg16 allele experience a decline in peak expiratory flow with regular albuterol use, a phenomenon not observed in those homozygous for the Gly16 allele. atsjournals.orgresearchgate.net
| Polymorphism (Allele) | Molecular Effect (based on other beta-2 agonists) | Theoretical Functional Consequence for Pirbuterol |
|---|---|---|
| Arg16Gly (Glycine at position 16) | Associated with enhanced agonist-promoted receptor downregulation. nih.govnih.gov | Potentially greater tachyphylaxis or tolerance with chronic pirbuterol use. |
| Arg16Gly (Arginine at position 16) | Associated with less agonist-promoted downregulation compared to Gly16. nih.gov Some clinical studies link it to a decline in response with regular use. atsjournals.org | May exhibit a more sustained response initially, but potential for reduced efficacy with chronic therapy in certain populations. |
| Gln27Glu (Glutamic Acid at position 27) | Considered protective against receptor downregulation. researchgate.net | May lead to a more stable and sustained response to pirbuterol over time. |
| Gln27Glu (Glutamine at position 27) | Less protective against downregulation than Glu27. researchgate.net | Theoretically more susceptible to desensitization compared to the Glu27 variant. |
Structure-Activity Relationship (SAR) Elucidation
The pharmacological activity of pirbuterol and other beta-adrenergic agonists is dictated by specific structural features that allow for effective binding to and activation of the beta-adrenergic receptor. The general pharmacophore for this class of drugs is based on a phenylethanolamine or a related heteroaryl-ethanolamine structure. oup.compharmacy180.com
Key pharmacophoric elements essential for beta-adrenergic agonism include:
The Ethanolamine (B43304) Side Chain: This is a crucial component. The presence of a hydroxyl group on the beta-carbon (relative to the amine) is vital for maximal agonistic activity. pharmacy180.com This hydroxyl group is believed to form a key hydrogen bond interaction with a serine residue in the binding pocket of the receptor.
The Amine Group: A secondary amine is essential for potent beta-receptor stimulation. oup.com The size of the substituent on the nitrogen atom influences receptor selectivity. As the bulk of the N-substituent increases, activity at alpha-receptors decreases while activity at beta-receptors generally increases. pharmacy180.com A large N-substituent, such as the tert-butyl group found in pirbuterol and salbutamol, confers selectivity for beta-2 receptors. pharmacy180.com
The Aromatic Ring and its Substituents: For maximal beta-agonist activity, hydroxyl groups at the meta and para positions of a phenyl ring (a catechol moiety) are optimal. pharmacy180.com However, this catechol structure is susceptible to rapid metabolism by catechol-O-methyltransferase (COMT). To improve metabolic stability and selectivity, the catechol group can be replaced by "phenol equivalents". oup.com In pirbuterol, the benzene (B151609) ring is replaced by a pyridine (B92270) ring, and the hydroxyl groups are positioned to mimic the catechol structure, along with a hydroxymethyl group at an adjacent position. nih.govtaylorandfrancis.com This modification maintains the necessary hydrogen bonding capabilities for receptor activation while altering the molecule's metabolic profile and contributing to its beta-2 selectivity.
Influence of Pyyridine Ring Substitution on Receptor Binding and Efficacy
The substitution of a pyridine ring in pirbuterol for the benzene ring found in its structural analog, albuterol (salbutamol), is a key determinant of its pharmacological profile. This modification influences the molecule's interaction with beta-adrenergic receptors, leading to discernible differences in potency and selectivity.
While both pirbuterol and albuterol are selective beta-2 adrenergic agonists, the presence of the nitrogen atom in the pyridine ring of pirbuterol alters the electronic distribution and steric properties of the molecule compared to the carbocyclic ring of albuterol. This, in turn, affects how the compound binds to the beta-2 adrenergic receptor.
Research indicates that pirbuterol is approximately threefold less potent by weight than albuterol when administered by inhalation. nih.gov However, the beta-2 selectivity of pirbuterol is comparable to that of albuterol in humans. nih.gov Interestingly, preclinical studies comparing the effects of pirbuterol, salbutamol, and isoproterenol on isolated guinea-pig tracheal muscle (indicative of beta-2 activity) and on isolated guinea-pig atria (indicative of beta-1 activity) revealed that pirbuterol has a significantly higher relative selectivity for pulmonary tissue over cardiac tissue. Specifically, its selectivity was found to be 9 times greater than that of salbutamol and approximately 1500 times greater than that of the non-selective beta-agonist, isoproterenol. nih.gov
The table below summarizes the comparative pharmacological properties of pirbuterol and its benzene-ring analog, albuterol.
| Compound | Aromatic Ring | Relative Potency (by weight, inhaled) | Beta-2 Selectivity (Human) | Relative Selectivity (Pulmonary vs. Cardiac) |
|---|---|---|---|---|
| Pirbuterol | Pyridine | ~3-fold less potent than Albuterol | Similar to Albuterol | 9-fold greater than Salbutamol |
| Albuterol (Salbutamol) | Benzene | Reference | Reference | Reference |
Rational Design of Pirbuterol Analogs with Modulated Pharmacological Properties
The rational design of pirbuterol analogs with modulated pharmacological properties, such as enhanced potency, selectivity, or duration of action, would be guided by established principles of medicinal chemistry and quantitative structure-activity relationship (QSAR) studies. While specific research on the rational design of pirbuterol analogs is not extensively detailed in publicly available literature, the principles can be extrapolated from the broader field of beta-2 adrenergic agonist development.
A key strategy in the rational design of novel analogs involves the systematic modification of the pirbuterol scaffold and the subsequent evaluation of these changes on receptor binding and functional activity. For beta-2 agonists, QSAR models have been developed to predict the pharmacological properties of new compounds. nih.gov These models often highlight the importance of physicochemical properties like lipophilicity and ionization in determining the duration of action. nih.gov For instance, design principles such as a logarithmic measure of the distribution coefficient (logD7.4) greater than 2 and a secondary amine pKa greater than 8.0 have been associated with ultra-long-acting beta-2 agonists. nih.gov
In the context of pirbuterol, the pyridine ring offers multiple positions for substitution, allowing for the introduction of various functional groups to probe the structure-activity landscape. The goal of such modifications would be to optimize interactions with the binding site of the beta-2 adrenergic receptor. For example, the addition of lipophilic groups could enhance the compound's membrane affinity, potentially leading to a longer duration of action. Conversely, modifications aimed at increasing the polarity of the molecule might alter its absorption and distribution characteristics.
The table below illustrates a hypothetical framework for the rational design of pirbuterol analogs, outlining potential modifications and their desired pharmacological outcomes.
| Structural Modification | Rationale | Desired Pharmacological Outcome |
|---|---|---|
| Substitution on the Pyridine Ring | To probe steric and electronic requirements of the receptor binding pocket. | Increased receptor binding affinity (lower Ki) and/or enhanced efficacy (lower EC50). |
| Introduction of Lipophilic Moieties | To increase membrane partitioning and retention near the receptor. | Prolonged duration of action. |
| Modification of the Ethanolamine Side Chain | To optimize interactions with key amino acid residues in the receptor. | Improved potency and selectivity. |
| Alteration of the N-tert-butyl Group | To explore the impact of steric bulk on beta-2 versus beta-1 receptor selectivity. | Enhanced beta-2 selectivity. |
The successful rational design of pirbuterol analogs would involve an iterative process of computational modeling, chemical synthesis, and pharmacological testing to identify candidates with improved therapeutic profiles.
Iv. Preclinical Pharmacological Investigations
In Vitro Pharmacological Profiling
In vitro studies are fundamental in determining the direct effects of a compound on specific tissues and cells, independent of systemic physiological influences. For pirbuterol (B1677960) hydrochloride, these assays have focused on its ability to relax airway smooth muscle, elucidate its intracellular signaling pathways, and investigate its potential to modulate inflammatory responses.
Table 1: General Parameters in Functional Assays for Smooth Muscle Relaxation
| Parameter | Description |
|---|---|
| Tissue Preparation | Isolated tracheal rings or strips from species such as guinea pigs are commonly used. scite.aimdpi.comamegroups.org |
| Spasmogen | Agents like histamine (B1213489), methacholine, or carbachol (B1668302) are used to induce a sustained contraction of the smooth muscle. nih.govmdpi.com |
| Measurement | The isometric tension of the muscle is recorded to measure both contraction and relaxation. |
| Potency (pD2) | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. |
| Intrinsic Activity | The maximal effect of an agonist in comparison to a standard full agonist. |
The therapeutic effects of pirbuterol hydrochloride are initiated by its binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction triggers a cascade of intracellular events. Cell-based assays are employed to dissect this signaling pathway. A primary mechanism for β2-agonist-induced smooth muscle relaxation is the activation of adenylyl cyclase, which leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.govfrontiersin.org Assays to quantify intracellular cAMP levels, such as enzyme-linked immunosorbent assays (ELISA) or reporter gene assays, are therefore critical in characterizing the pharmacological activity of compounds like pirbuterol. nih.govfrontiersin.org Studies on other β2-agonists have demonstrated that their ability to inhibit airway smooth muscle cell proliferation is correlated with their capacity to elevate intracellular cAMP. nih.gov While specific studies quantifying the pirbuterol-induced increase in cAMP in airway smooth muscle cells were not identified in the provided search results, its classification as a β2-agonist strongly implies this mechanism of action. nih.gov The (S)-enantiomer of the related compound albuterol has been shown to increase intracellular free calcium via muscarinic receptor activation, a contrast to the expected effect of a β2-agonist. nih.govresearchgate.net
In addition to their bronchodilatory effects, there is growing interest in the anti-inflammatory properties of β2-adrenergic agonists. In vitro studies can assess the ability of a compound to inhibit the release of inflammatory mediators, such as histamine and leukotrienes, from inflammatory cells like mast cells and eosinophils. nih.govresearchgate.net For instance, studies have investigated the effects of the (S)-enantiomer of albuterol on the production of histamine and interleukin-4 (IL-4) in mast cells, finding that it can increase their release. nih.govresearchgate.net However, specific data on the direct effects of this compound on the release of inflammatory mediators from these cells are not detailed in the available literature. Such studies are crucial for understanding the full therapeutic potential of a respiratory medication.
In Vivo Preclinical Models and Animal Studies
In vivo studies in animal models are essential to understand the integrated physiological effects of a drug candidate, providing insights into its efficacy and systemic responses.
The bronchodilator activity of pirbuterol has been confirmed in various in vivo models. A common approach involves inducing bronchoconstriction in anesthetized animals, such as guinea pigs or dogs, and then administering the test compound to assess its ability to reverse or prevent this effect. nih.govslideshare.net In one study, the cardiopulmonary effects of sublingually administered pirbuterol were investigated in anesthetized dogs. nih.gov Pirbuterol was shown to antagonize histamine-induced changes in pulmonary compliance and resistance, demonstrating its bronchodilator effect in a living system. nih.gov Marked antagonism was observed as early as 15 to 30 minutes after administration, with the maximum effect occurring at 1 hour or more. nih.gov
Table 2: In Vivo Assessment of Pirbuterol's Bronchodilator Activity in Anesthetized Dogs
| Parameter | Observation | Time to Max Effect |
|---|---|---|
| Antagonism of Histamine-Induced Changes in Pulmonary Compliance | Dose-related antagonism observed. | ≥ 1 hour |
| Antagonism of Histamine-Induced Changes in Pulmonary Resistance | Dose-related antagonism observed. | ≥ 1 hour |
Data from Constantine JW, et al. J Pharmacol Exp Ther. 1979. nih.gov
As a β-adrenergic agonist, pirbuterol can also exert effects on the cardiovascular system. Preclinical animal studies are vital for characterizing these hemodynamic and cardiopulmonary responses. In studies with anesthetized dogs, pirbuterol was found to have minimal impact on blood pressure at effective bronchodilator doses, with heart rate only being influenced at the highest dose level. nih.gov Another study in anesthetized dogs with acute ischemic left ventricular failure demonstrated that pirbuterol improved cardiac performance primarily through a combination of inotropic stimulation and systemic vasodilation. nih.gov In this model, pirbuterol led to a significant increase in cardiac output and a decrease in total peripheral resistance, while heart rate was not significantly changed. nih.gov
Table 3: Hemodynamic Responses to Pirbuterol in Anesthetized Dogs with Acute Ischemic Left Ventricular Failure
| Hemodynamic Parameter | Change from Baseline |
|---|---|
| Cardiac Output | Increased |
| LV End-Diastolic Pressure | Decreased |
| Maximum LV dP/dt | Increased |
| Mean Aortic Blood Pressure | Decreased |
| Total Peripheral Resistance | Decreased |
| Heart Rate | Not significantly changed |
Data from Vatner SF, et al. Eur J Pharmacol. 1982. nih.gov
Reproductive Toxicology Studies in Laboratory Animals
Reproductive toxicology studies for this compound have been conducted in laboratory animals to assess its potential effects on fertility and fetal development. These studies involved administering the compound to rats and rabbits and observing outcomes related to reproductive performance and teratogenicity.
In fertility studies, male and female rats were administered oral doses of this compound at 1, 3, and 10 mg/kg. rxlist.comdrugs.com The results of these investigations revealed no evidence of impaired fertility at these dose levels. rxlist.comdrugs.com
Teratogenicity studies were performed in both rats and rabbits. In rats, oral administration of pirbuterol at doses of 30, 100, and 300 mg/kg did not produce teratogenic effects. rxlist.comdrugs.com Similarly, inhalation studies in pregnant rats at doses up to 12 times the maximum recommended human inhalation dose revealed no significant adverse findings. nyallergy.com
In rabbits, oral doses of 30 and 100 mg/kg were not found to be teratogenic. rxlist.comdrugs.com However, a higher oral dose of 300 mg/kg resulted in abortions and fetal death. drugs.com Inhalation studies in pregnant rabbits at doses up to 16 times the maximum human inhalation dose did not show any significant negative outcomes. nyallergy.com
| Study Type | Species | Dose Levels (Oral) | Key Findings | Reference |
|---|---|---|---|---|
| Fertility | Rat | 1, 3, 10 mg/kg | No evidence of impaired fertility. | rxlist.comdrugs.com |
| Teratogenicity | Rat | 30, 100, 300 mg/kg | Not teratogenic. | rxlist.comdrugs.com |
| Rabbit | 30, 100 mg/kg | Not teratogenic. | rxlist.comdrugs.com | |
| Teratogenicity | Rabbit | 300 mg/kg | Caused abortions and fetal death. | drugs.com |
Carcinogenicity and Mutagenicity Assessments
Assessments to determine the carcinogenic and mutagenic potential of pirbuterol have been conducted through a series of in vitro and in vivo assays. These studies are designed to identify any potential for the compound to cause genetic mutations or cancer.
Pirbuterol dihydrochloride (B599025) was evaluated for mutagenic potential using a battery of tests. These included in vitro assays and host-mediated microbial assays, such as the Ames test, which is designed to detect point mutations. rxlist.comdrugs.com The results from these assays showed no evidence of mutagenicity. rxlist.comdrugs.com Furthermore, in vivo cytogenicity tests in mice, which assess for somatic or germ cell effects following acute and subchronic treatment, also returned negative results for mutagenic activity. rxlist.comdrugs.com
| Assay Type | Test System | Result | Reference |
|---|---|---|---|
| In Vitro Mutagenesis | Not specified | No evidence of mutagenicity. | rxlist.comdrugs.com |
| Host-Mediated Microbial Assay | Ames Test | No evidence of mutagenicity. | rxlist.comdrugs.com |
| In Vivo Cytogenicity | Mouse (somatic and germ cells) | No evidence of mutagenicity. | rxlist.comdrugs.com |
Long-term bioassays were conducted in both rats and mice to evaluate the carcinogenic potential of this compound.
In a 2-year study, Sprague-Dawley rats were administered this compound in their diet at doses of 1.0, 3.0, and 10 mg/kg. rxlist.com This study found no evidence of carcinogenicity. rxlist.com Another 24-month study in rats using dietary administration at doses equivalent to 200 times the maximum human inhalation dose also showed no carcinogenic activity. nyallergy.com Additionally, a 12-month study in rats using intragastric intubation at doses corresponding to 6,250 times the maximum recommended human daily inhalation dose did not result in an increase in tumors. nyallergy.com
In an 18-month study, mice received dietary doses of 1.0, 3.0, and 10 mg/kg, and no evidence of tumorigenicity was observed. rxlist.com A separate 18-month study in mice, with doses corresponding to 200 times the maximum human inhalation dose, also found no carcinogenic activity. nyallergy.com
| Species | Duration | Dose Levels (Dietary) | Key Findings | Reference |
|---|---|---|---|---|
| Sprague-Dawley Rat | 2 years | 1.0, 3.0, 10 mg/kg | No evidence of carcinogenicity. | rxlist.com |
| Mouse | 18 months | 1.0, 3.0, 10 mg/kg | No evidence of tumorigenicity. | rxlist.com |
V. Analytical Methodologies for Pirbuterol Hydrochloride Research
Spectrophotometric Analytical Techniques
Spectrophotometry offers a rapid, simple, and cost-effective approach for the analysis of pirbuterol (B1677960) hydrochloride. These methods are based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.
UV-Visible spectrophotometry is a widely used technique for the quantitative determination of pirbuterol hydrochloride. The "delta A" method, a specific application of UV spectrophotometry, has been successfully employed for its assay in alkaline medium. nih.gov This method involves measuring the difference in absorbance at two specific wavelengths. For this compound, measurements are typically taken at 242 nm. nih.gov
Research has demonstrated the method's reliability, showing a linear relationship between absorbance and concentration over a defined range. nih.gov This linearity is crucial for accurate quantification. Validation studies have confirmed the method's accuracy, with high recovery percentages from authentic drug samples and commercial formulations. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Measurement Wavelength (λ) | 242 nm | nih.gov |
| Linearity Range | 10–50 µg/mL | nih.gov |
| Mean Percent Recovery (Authentic Sample) | 99.24% ± 0.85% | nih.gov |
| Mean Percent Recovery (10 mg Capsules) | 100.57% ± 0.83% | nih.gov |
| Mean Percent Recovery (15 mg Capsules) | 97.80% ± 0.75% | nih.gov |
Colorimetric methods provide a simple and visually determinable endpoint for the quantification of this compound. These assays are based on chemical reactions that produce a colored product, the intensity of which is proportional to the concentration of the analyte. tandfonline.com
One such method involves a coupling reaction between diazotized sulphanilamide and this compound. tandfonline.com This reaction forms a colored product that exhibits maximum absorbance (λmax) at 440 nm. The method is effective within a specific concentration range and has shown high accuracy and recovery in both authentic drug samples and commercial capsules. tandfonline.com
| Parameter | Value | Reference |
|---|---|---|
| Reaction Principle | Coupling with diazotized sulphanilamide | tandfonline.com |
| Maximum Absorbance (λmax) | 440 nm | tandfonline.com |
| Linearity Range | 5–40 µg/mL | tandfonline.com |
| Mean Percent Recovery (Authentic Drug) | 100.5% ± 0.8% | tandfonline.com |
| Mean Percent Recovery (Capsules) | 100.8% ± 0.7% | tandfonline.com |
In pharmaceutical formulations where this compound is combined with other active ingredients, their individual UV absorption spectra may overlap, making direct quantification difficult. scispace.cominnovareacademics.in Derivative spectrophotometry is a powerful technique that overcomes this limitation by calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. scispace.comresearchgate.net This process can resolve overlapping spectral bands, allowing for the simultaneous determination of multiple components in a mixture without prior separation. nahrainuniv.edu.iqresearchgate.net
The first-derivative spectrophotometric method has been successfully applied to the simultaneous determination of this compound and butorphanol (B1668111) tartrate in mixtures. This technique yields accurate and reproducible results, with mean percent recoveries for this compound in dosage forms being approximately 100.42%. nih.gov
Chromatographic Separation Methods
Chromatographic techniques are essential for the detailed analysis of this compound, offering high resolution and specificity for both purity assessment and quantitative determination.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and efficient technique for the analysis of this compound. nih.gov It is particularly valuable for the enantioselective separation and determination of its isomers, which is critical since different enantiomers of a chiral drug can have distinct pharmacological effects. asianpubs.org
A validated HPLC method for the enantioselective separation of pirbuterol utilizes a chiral stationary phase. asianpubs.org The method's precision is demonstrated by a low relative standard deviation (RSD), and its accuracy is confirmed by high percentage recoveries. asianpubs.org The robustness of the method is tested by making small, deliberate changes to parameters like mobile phase composition, temperature, and flow rate, ensuring reliable performance under slightly varied conditions. asianpubs.org
| Parameter | Condition/Value | Reference |
|---|---|---|
| Stationary Phase (Column) | Chiralpak AD-H (250 mm × 4.6 mm; 5 µm) | asianpubs.org |
| Mobile Phase | n-hexane:ethanol (B145695):DEA (90:10:0.1 v/v/v) | asianpubs.org |
| Flow Rate | 1.0 mL/min | asianpubs.org |
| UV Detection Wavelength | 283 nm | asianpubs.org |
| Linearity Range | 50-400 µg/mL | asianpubs.org |
| Precision (RSD) | < 0.43% | asianpubs.org |
| Percentage Recovery | 99.57% - 100.61% | asianpubs.org |
Thin-Layer Chromatography (TLC) is a simple, versatile, and cost-effective chromatographic technique used for the qualitative assessment and separation of this compound. 182.160.97 The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel coated on a plate) and a liquid mobile phase that moves up the plate by capillary action. nih.govwindows.net
For qualitative analysis, the position of the separated spot on the chromatogram is characterized by its retardation factor (Rf value). nih.gov The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. researchgate.net By comparing the Rf value of a spot in the sample to that of a known this compound standard run on the same plate, the presence of the compound can be confirmed. nih.gov TLC is also effective for assessing the purity of a sample by detecting the presence of any additional spots that correspond to impurities. 182.160.97
Volumetric and Titrimetric Procedures
Volumetric and titrimetric analyses represent classical yet reliable methods for the quantitative determination of active pharmaceutical ingredients. These techniques are valued for their precision and accuracy when applied to bulk drug substances.
A titrimetric method for the quantification of this compound utilizes bromination. tandfonline.com This procedure is based on the reaction of the phenolic group within the pirbuterol molecule with bromine. The process involves treating an authentic sample of pirbuterol in an acidic medium with a known excess of bromine. tandfonline.com
The excess, unreacted bromine is then determined by residual titration. tandfonline.com The stoichiometry of the bromination reaction is a critical factor that is investigated to ensure accurate quantification. When this bromometric method was applied to pharmaceutical capsules, it demonstrated its utility and effectiveness, yielding a mean percentage of 100.18 ± 2.25. tandfonline.com This highlights the method's applicability for quality control in formulated products.
Spectroscopic and Spectrometric Characterization Techniques
Spectroscopic and spectrometric techniques are indispensable tools in the structural analysis of chemical compounds, providing detailed information about molecular structure, functional groups, and molecular weight.
¹H NMR spectroscopy would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methine proton of the chiral center (CH-OH), the methylene (B1212753) protons adjacent to the nitrogen, the N-H proton, and the highly shielded protons of the tert-butyl group. Similarly, ¹³C NMR spectroscopy would reveal separate signals for each unique carbon atom, including those in the pyridine ring, the two carbinol carbons, and the carbons of the tert-butyl group.
Predicted ¹H and ¹³C NMR Chemical Shifts for Pirbuterol
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyridine Ring Protons | ~7.0 - 8.5 | ~120 - 160 |
| CH-OH Proton | ~4.5 - 5.0 | ~60 - 70 |
| CH₂-N Protons | ~2.5 - 3.0 | ~45 - 55 |
| N-H Proton | Variable, depends on solvent and concentration | N/A |
| C(CH₃)₃ Protons | ~1.0 - 1.5 | ~25 - 35 (methyls), ~50-60 (quaternary) |
| CH₂-OH Proton | ~4.0 - 4.5 | ~60 - 70 |
Note: These are estimated values and actual experimental values may vary based on solvent and other conditions.
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For pirbuterol, the molecular ion peak (M+) would correspond to the mass of the free base.
Upon ionization, the pirbuterol molecule is expected to undergo characteristic fragmentation. The presence of the tert-butyl group often leads to a prominent peak corresponding to the loss of a tert-butyl radical (mass of 57). Another common fragmentation pathway for molecules with a hydroxyl group is the loss of a water molecule (mass of 18). Alpha-cleavage adjacent to the nitrogen atom is also a probable fragmentation route. The stable pyridine ring would likely remain intact in several major fragments.
Predicted Mass Spectrometry Fragmentation for Pirbuterol
| Fragment Description | Predicted m/z Value |
|---|---|
| Molecular Ion (Pirbuterol free base) [M]⁺ | 240.15 |
| Loss of tert-butyl group [M - 57]⁺ | 183.09 |
| Loss of water [M - 18]⁺ | 222.14 |
| Alpha-cleavage fragment [CH(OH)CH₂NHC(CH₃)₃]⁺ | 132.14 |
| Fragment from cleavage at benzylic position | 122.06 (hydroxymethyl pyridine fragment) |
Note: Predicted m/z values are for the monoisotopic mass of the specified fragments.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the high-frequency region. The N-H bond of the secondary amine would also produce a characteristic peak. The aromatic pyridine ring gives rise to several absorptions, including C-H stretching and C=C/C=N ring stretching vibrations. Aliphatic C-H stretching from the tert-butyl and methylene groups would also be clearly visible.
Characteristic Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H (Alcohol) | 3200 - 3600 (broad) | Stretching |
| N-H (Secondary Amine) | 3300 - 3500 (medium) | Stretching |
| C-H (Aromatic - Pyridine) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=C, C=N (Pyridine Ring) | 1400 - 1600 | Stretching |
| C-O (Alcohol) | 1050 - 1260 | Stretching |
Principles of Method Validation for Research Applications
The validation of analytical methods is a critical process in pharmaceutical research to ensure that a method is suitable for its intended purpose. ich.org The International Council for Harmonisation (ICH) provides guidelines that outline the key parameters for method validation. amsbiopharma.comeuropa.eu These principles are essential for generating reliable and reproducible data in the analysis of compounds like this compound.
Key validation parameters include:
Specificity : This is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. amsbiopharma.comyoutube.com For a this compound assay, specificity ensures that the signal measured is solely from the active ingredient and not from any excipients or related substances.
Linearity : This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. youtube.com This is typically evaluated by analyzing a series of standards at different concentrations and is crucial for quantitative analysis.
Accuracy : Accuracy reflects the closeness of the test results to the true value. amsbiopharma.com It is often determined by analyzing a sample with a known concentration (e.g., a standard reference material) and expressing the result as a percentage of recovery.
Precision : Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day variation), and reproducibility (inter-laboratory precision).
Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. raps.org Examples of variations include changes in pH of the mobile phase, temperature, or flow rate in a chromatographic method.
Adherence to these validation principles ensures the integrity and scientific soundness of data generated in research applications involving this compound. amsbiopharma.com
Assessment of Accuracy, Precision, and Linearity in Research Assays
The validation of an analytical method for this compound involves a thorough assessment of its accuracy, precision, and linearity to ensure that the measurements are both reliable and reproducible.
Accuracy is a measure of the closeness of the test results obtained by a method to the true value. It is often determined by recovery studies, where a known amount of the pure drug is added to a sample, and the analytical method is used to determine the recovered amount. For this compound, several spectrophotometric and other analytical methods have demonstrated a high degree of accuracy.
In a colorimetric method, the mean percentage recovery for the authentic drug was found to be 100.5 ± 0.8. researchgate.net A fluorometric method and a delta A spectrophotometric method showed mean percent recoveries of 98.72 ± 1.13 and 99.24 ± 0.85, respectively, for an authentic sample. nih.gov When applied to pharmaceutical capsules, these methods also yielded high accuracy, with the fluorometric method showing mean percent recoveries of 101.11 ± 1.05 and 98.12 ± 0.93 for 10 mg and 15 mg capsules, respectively. nih.gov The delta A method gave mean percent recoveries of 100.57 ± 0.83 and 97.80 ± 0.75 for the same capsule strengths. nih.gov Furthermore, a first-derivative spectrophotometric method for the simultaneous determination of this compound in a mixture reported a mean percent recovery of 100.42 ± 1.27 for this compound in dosage forms. researchgate.net
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability and intermediate precision. Repeatability considers the precision under the same operating conditions over a short interval, while intermediate precision assesses the variations within a laboratory, such as on different days or with different analysts. While the cited literature confirms the development of precise methods, specific RSD values for this compound assays are not detailed in the provided abstracts. Generally, a low %RSD is indicative of a precise method. researchgate.netresearchgate.netorientjchem.org
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is a critical parameter to establish a concentration range over which the assay is accurate and precise. For this compound, various analytical methods have demonstrated linearity over different concentration ranges.
A colorimetric method was found to be linear in the concentration range of 5–40 μg/ml. researchgate.net A fluorometric method established a linear range of 0.5–4 micrograms/mL, while a delta A spectrophotometric method was linear over a range of 10–50 micrograms/mL. nih.gov The linearity of these methods is typically evaluated by a linear regression analysis, which provides the correlation coefficient (r) or the coefficient of determination (R²), with values close to 1 indicating a strong linear relationship.
Linearity and Accuracy of Analytical Methods for this compound
| Analytical Method | Linearity Range | Mean Percent Recovery (Authentic Drug) | Mean Percent Recovery (Dosage Form) | Source |
|---|---|---|---|---|
| Colorimetric | 5–40 µg/ml | 100.5 ± 0.8% | 100.8 ± 0.7% (15 mg capsules) | researchgate.net |
| Fluorometric | 0.5–4 µg/mL | 98.72 ± 1.13% | 101.11 ± 1.05% (10 mg capsules), 98.12 ± 0.93% (15 mg capsules) | nih.gov |
| Delta A Spectrophotometry | 10–50 µg/mL | 99.24 ± 0.85% | 100.57 ± 0.83% (10 mg capsules), 97.80 ± 0.75% (15 mg capsules) | nih.gov |
| First-Derivative Spectrophotometry | Not Specified | Not Specified | 100.42 ± 1.27% | researchgate.net |
Evaluation of Specificity and Robustness of Analytical Methods
Beyond accuracy, precision, and linearity, the specificity and robustness of analytical methods are critical attributes that ensure their reliability and suitability for routine use in research and quality control.
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For pharmaceutical analysis, this is particularly important to ensure that the measured signal is solely from the compound of interest. In the context of this compound, a specific method would be able to distinguish it from any potential related substances or excipients in a formulation. This can be demonstrated through various means, including the analysis of placebo formulations and forced degradation studies, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. neliti.com A truly specific, stability-indicating method would be able to separate the intact drug from these degradation products.
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The evaluation of robustness is crucial during the method development phase to identify and control the variables that could influence the results. For spectrophotometric methods, these variables could include the pH of the solvent, the wavelength setting, or the temperature. researchgate.netnih.gov For chromatographic methods, parameters such as the composition of the mobile phase, flow rate, and column temperature are typically investigated. The robustness is generally assessed by observing the effect on the analytical results while making small changes to these parameters. A method is considered robust if the results remain within acceptable limits of precision and accuracy despite these minor variations. nih.gov
Parameters for Evaluating Specificity and Robustness
| Validation Parameter | Objective | Typical Evaluation Approaches |
|---|---|---|
| Specificity | To ensure the method measures only the desired analyte without interference. | - Analysis of placebo (formulation without the active ingredient).
|
| Robustness | To demonstrate the reliability of the method with respect to minor variations in procedural parameters. | - Deliberate variation of method parameters (e.g., pH, mobile phase composition, temperature, flow rate).
|
Vi. Preclinical Pharmacokinetics and Metabolism
Absorption, Distribution, and Excretion Studies in Animal Models
Preclinical pharmacokinetic studies in animal models are crucial for determining the ADME profile of a new chemical entity. These studies typically involve administering the compound to species such as rats, dogs, and monkeys to understand how the drug is absorbed into the systemic circulation, distributed to various tissues, and ultimately eliminated from the body.
For pirbuterol (B1677960), preclinical investigations have confirmed its systemic absorption after administration. A study involving anesthetized dogs demonstrated a dose-related increase in plasma concentrations following sublingual administration, with peak levels observed at one hour or more post-administration. Furthermore, a six-month inhalation study in Beagle dogs and squirrel monkeys confirmed systemic exposure to pirbuterol acetate (B1210297) through the measurement of plasma drug concentrations nih.gov. While these studies confirm absorption, detailed quantitative data on the distribution and excretion pathways in these or other animal models are not extensively available in the public domain.
Generally, such studies would involve the use of radiolabeled compounds to trace the drug's path through the body. Key pharmacokinetic parameters that are typically determined are presented in the illustrative table below.
Table 1: Representative Pharmacokinetic Parameters of Pirbuterol in Preclinical Animal Models (Illustrative Data)
| Parameter | Rat | Dog | Monkey |
|---|---|---|---|
| Bioavailability (%) | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | ≥ 1 | Data not available |
| Cmax (ng/mL) | Data not available | Dose-dependent | Data not available |
| Volume of Distribution (L/kg) | Data not available | Data not available | Data not available |
| Clearance (mL/min/kg) | Data not available | Data not available | Data not available |
| Half-life (h) | Data not available | Data not available | Data not available |
| Major Route of Excretion | Data not available | Data not available | Data not available |
Identification and Characterization of Metabolic Pathways and Metabolites in In Vitro and Animal Systems
The biotransformation of a drug is a critical aspect of its preclinical evaluation, as metabolites can have their own pharmacological or toxicological profiles. The identification of metabolic pathways is typically conducted using in vitro systems, such as liver microsomes and hepatocytes from various species (including humans), as well as in vivo studies in animal models where metabolites are identified in plasma, urine, and feces.
For pirbuterol hydrochloride, specific metabolites have not been detailed in the available literature. However, based on the metabolism of structurally similar β2-adrenergic agonists, it is anticipated that pirbuterol undergoes Phase I and Phase II metabolic reactions. Phase I reactions likely involve oxidation of the molecule, while Phase II reactions would involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions for similar compounds include glucuronidation and sulfation.
In vitro metabolism studies using liver microsomes are instrumental in identifying potential metabolites and understanding the metabolic stability of a compound researchgate.netspringernature.comnih.govdls.com. These systems contain a high concentration of drug-metabolizing enzymes.
Table 2: Potential Metabolic Pathways and Metabolites of Pirbuterol (Hypothetical)
| Metabolic Pathway | Potential Metabolite | Description |
|---|---|---|
| Oxidation | Hydroxylated pirbuterol | Addition of a hydroxyl (-OH) group to the molecule. |
| Glucuronidation | Pirbuterol-glucuronide | Conjugation with glucuronic acid, a common Phase II pathway that increases water solubility for excretion. |
| Sulfation | Pirbuterol-sulfate | Conjugation with a sulfate (B86663) group, another key Phase II reaction for phenolic compounds. |
Enzymatic Systems Involved in Pirbuterol Biotransformation
The biotransformation of drugs is catalyzed by a wide range of enzymatic systems, primarily located in the liver. The two main superfamilies of enzymes responsible for the metabolism of most drugs are the Cytochrome P450 (CYP) enzymes for Phase I reactions and the UDP-glucuronosyltransferases (UGTs) for Phase II glucuronidation reactions.
While specific enzymes responsible for the metabolism of pirbuterol have not been identified in the provided literature, it is highly probable that members of the CYP and UGT families are involved, given its chemical structure. In vitro studies using human liver microsomes and recombinant enzymes are the standard methods to identify the specific CYP and UGT isoforms responsible for a drug's metabolism. This information is critical for predicting potential drug-drug interactions. For instance, studies with similar compounds like clenbuterol (B1669167) have implicated the involvement of both flavin monooxygenase and cytochrome P450 systems in their metabolism nih.gov.
Table 3: Potential Enzymatic Systems in Pirbuterol Biotransformation
| Enzyme Family | Specific Isoforms (Examples) | Potential Role in Pirbuterol Metabolism |
|---|---|---|
| Cytochrome P450 (CYP) | CYP1A2, CYP2D6, CYP3A4 | Catalyze oxidative (Phase I) reactions. |
| UDP-glucuronosyltransferase (UGT) | UGT1A1, UGT1A9, UGT2B7 | Catalyze glucuronidation (Phase II) reactions. |
| Sulfotransferases (SULTs) | SULT1A1, SULT1A3 | Catalyze sulfation (Phase II) reactions. |
Note: This table lists the enzymatic systems generally involved in drug metabolism and their likely, though not confirmed, role in the biotransformation of pirbuterol.
Vii. Comparative Academic Perspectives and Future Research Directions
Mechanistic Comparisons with Other Adrenergic Bronchodilators
The therapeutic effects of beta-adrenergic agonists are mediated by their interaction with beta-adrenoceptors, primarily the beta-2 subtype located on airway smooth muscle. taylorandfrancis.commhmedical.com Activation of these receptors initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in smooth muscle relaxation and bronchodilation. taylorandfrancis.commhmedical.com While the overarching mechanism is consistent across the class, significant pharmacological differences exist between pirbuterol (B1677960) and other agonists like salbutamol (B1663637), metaproterenol, and isoproterenol (B85558).
Preclinical studies are fundamental in elucidating the nuanced differences in how various agonists interact with the beta-2 adrenoceptor. Key parameters include receptor binding affinity (often expressed as the inhibition constant, Ki), potency (the concentration required to elicit a half-maximal response, EC50), and intrinsic efficacy (the ability of the drug to activate the receptor once bound). nih.gov
A pivotal preclinical study utilizing isolated guinea-pig tissues provided a direct comparison of the functional potencies of pirbuterol, salbutamol (albuterol), and the non-selective agonist isoproterenol. nih.gov The study measured the relaxant effects on tracheal muscle (a proxy for beta-2 mediated bronchodilation) and the positive chronotropic effects on atrial muscle (a proxy for beta-1 mediated cardiac stimulation). nih.gov The results indicated that while pirbuterol is a potent bronchodilator, its key distinction lies in its receptor selectivity. nih.gov The relative selectivity of pirbuterol for pulmonary (beta-2) versus cardiac (beta-1) tissue was found to be 9 times greater than that of salbutamol and approximately 1500 times greater than that of isoproterenol. nih.gov
While direct binding affinity (Ki) and intrinsic efficacy values for pirbuterol are not widely reported in the literature, its functional profile as a potent and selective beta-2 agonist is well-established through such preclinical models. atsjournals.orgatsjournals.org For context, other beta-agonists have been characterized more extensively, with Ki values for the beta-2 adrenoceptor reported as approximately 2,500 nM for albuterol and 200 nM for isoproterenol. atsjournals.org It is important to note that some reviews have explicitly stated that the intrinsic efficacy for pirbuterol has not been formally determined. atsjournals.orgatsjournals.org
| Compound | Primary Receptor Target | Relative Potency (Tracheal Relaxation, β2) | Relative Potency (Atrial Stimulation, β1) | Calculated β2/β1 Selectivity Ratio* |
|---|---|---|---|---|
| Isoproterenol | β1 and β2 (Non-selective) | High | High | ~1 |
| Salbutamol (Albuterol) | β2-selective | High | Low | ~165 |
| Pirbuterol | β2-selective | High | Very Low | ~1500 |
The pharmacological properties of beta-agonists are intrinsically linked to their chemical structure. The archetypal structure consists of a catecholamine-like head, an ethanolamine (B43304) side chain, and a substituted aromatic ring. Pirbuterol's structure is analogous to that of salbutamol, with one critical modification: the benzene (B151609) ring of salbutamol is replaced by a pyridine (B92270) ring. taylorandfrancis.comnih.gov
The onset and duration of action of beta-agonists are largely governed by their physicochemical properties, particularly lipophilicity (the ability to dissolve in fats or lipids). pg.edu.plnih.gov This property affects how a drug partitions into the cell membrane, creating a local depot from which it can access the receptor. pg.edu.pl
Short-Acting Beta-Agonists (SABAs): Compounds like salbutamol are relatively hydrophilic (water-soluble). pg.edu.pl This allows for rapid diffusion through the aqueous airway surface liquid to the receptor, resulting in a fast onset of action. pg.edu.pl However, their hydrophilicity also leads to rapid clearance from the tissue, resulting in a short duration of action, typically 4-6 hours. nih.gov Pirbuterol is also classified as a SABA, with a duration of action comparable to that of albuterol, suggesting it shares similar physicochemical properties that favor rapid onset but shorter duration. nih.gov
Long-Acting Beta-Agonists (LABAs): In contrast, compounds like salmeterol (B1361061) are highly lipophilic. This high lipophilicity causes the drug to partition extensively into the lipid bilayer of the cell membrane. nih.gov The membrane then acts as a reservoir, slowly releasing the drug over time to continuously activate the receptor, leading to a prolonged duration of action of 12 hours or more. nih.gov This property, however, can also slow the initial diffusion to the receptor, resulting in a slower onset of action compared to SABAs. pg.edu.pl
Preclinical models that assess the rate of smooth muscle relaxation in isolated airway tissues after drug administration are crucial for characterizing these kinetic profiles. nih.gov Studies on salmeterol, for example, have shown that its relaxant effects on guinea-pig trachea persist for hours even after the drug is washed from the tissue bath, a hallmark of its long-acting nature attributed to membrane deposition. nih.gov Similar preclinical models would place pirbuterol in the SABA category, with a kinetic profile defined by rapid but transient action.
Research in Advanced Drug Delivery Systems (Preclinical Focus)
Future research directions for compounds like pirbuterol hydrochloride are heavily focused on optimizing delivery to the lungs. Preclinical research is instrumental in developing and evaluating novel formulation and inhalation technologies designed to improve therapeutic outcomes. nih.govnih.gov
To enhance the therapeutic profile of inhaled drugs in a research setting, various advanced formulation strategies are being investigated. These approaches aim to control the release, improve the stability, and enhance the bioavailability of the active compound. nih.gov
Nanoformulations: This includes the development of nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), and liposomes. nih.govnih.govmdpi.com These carriers, typically in the 100-200 nm size range, can encapsulate the drug. mdpi.com In preclinical models, nanoformulations have been shown to offer controlled, sustained release of the active agent, potentially prolonging the therapeutic effect from a single administration. nih.gov For a SABA like pirbuterol, formulation into a nanocarrier could be explored in preclinical studies to investigate the possibility of extending its duration of action.
Microparticles for Dry Powder Inhalers (DPIs): Advanced particle engineering techniques, such as spray drying, are used to create micron-sized particles (1-5 µm) with optimal aerodynamic properties for deep lung delivery. core.ac.uk Research in this area focuses on creating composite particles, such as nanoparticle agglomerates, which combine the advantages of nanoparticles (e.g., improved dissolution) with the aerodynamic performance of microparticles. core.ac.uk
Preclinical characterization of these formulations involves assessing particle size, drug loading efficiency, in vitro release kinetics, and aerodynamic performance using tools like cascade impactors. nih.gov
Translating inhaled therapies from the bench to clinical use requires robust preclinical testing in relevant animal models. nih.gov This necessitates specialized inhalation technologies designed to deliver formulations to animals in a controlled and reproducible manner. wuxiapptec.com
Nose-Only and Whole-Body Exposure Systems: These systems are used to expose rodents to aerosolized drugs. nih.gov In nose-only systems, the animal is placed in a restraint tube with its nose protruding into a chamber containing the aerosol, ensuring delivery is primarily via the intended inhalation route. wuxiapptec.com These are standard systems for preclinical toxicology and efficacy studies.
Intratracheal Instillation and Microsprayers: For precise dose delivery directly to the lungs and bypassing the nasal passages, intratracheal methods are often used in preclinical research. nih.gov A liquid bolus or a fine mist generated by a microsprayer can be administered directly into the trachea of an anesthetized animal. nih.gov This technique is valuable for early-stage pharmacokinetic and pharmacodynamic studies where dose accuracy is paramount.
Nebulizers for Animal Models: Vibrating mesh or jet nebulizers, often integrated with exposure chambers or ventilators, are used to generate fine-particle aerosols from liquid formulations for inhalation by research animals. nih.gov These systems are critical for evaluating novel liquid formulations, including nanosuspensions of drugs like pirbuterol. nih.gov
Future preclinical research would involve using these sophisticated delivery systems to evaluate the pharmacokinetics, efficacy, and safety of advanced this compound formulations in animal models of bronchoconstriction. nih.govnih.gov
Theoretical Pharmacological Modeling and Computational Studies
This compound is classified as a selective beta-2 adrenergic agonist, though it also exhibits some minor activity at beta-1 adrenergic receptors. nih.govmedscape.com Its pharmacological effects are rooted in the principles of receptor theory, which delineates the molecular interactions between a ligand (the drug) and its biological target (the receptor). The primary targets for pirbuterol are the beta-2 adrenergic receptors, which are G protein-coupled receptors (GPCRs) located on the cell surface of various tissues, including airway smooth muscle. taylorandfrancis.comesrf.fr
Upon binding, pirbuterol acts as an agonist, activating the receptor and initiating a conformational change. esrf.fr This activation triggers a downstream intracellular signaling cascade. Specifically, the activated beta-2 receptor stimulates the Gs alpha subunit of its associated G protein, which in turn activates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). taylorandfrancis.commhmedical.com The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins. In airway smooth muscle cells, this cascade culminates in muscle relaxation and bronchodilation. mhmedical.com Pirbuterol's mechanism and effects are comparable to other beta-2 agonists like albuterol and terbutaline (B1683087). nih.gov
The interaction can be quantified by two key parameters derived from receptor theory: affinity and intrinsic activity. Affinity refers to the strength of the binding between pirbuterol and the beta-2 receptor, while intrinsic activity (or efficacy) describes the ability of the drug-receptor complex to elicit a biological response. As a full agonist, pirbuterol possesses both high affinity and high intrinsic activity at the beta-2 receptor, leading to a robust physiological effect.
| Concept | Description | Relevance to Pirbuterol |
|---|---|---|
| Receptor Target | A macromolecular complex to which a drug binds to initiate a cellular response. | Primarily the beta-2 adrenergic receptor; minor activity at the beta-1 adrenergic receptor. nih.govmedscape.com |
| Agonism | The process by which a ligand binds to a receptor and activates it, producing a biological response. | Pirbuterol is a full agonist at the beta-2 receptor. taylorandfrancis.commhmedical.com |
| Signal Transduction | The cascade of events following receptor activation that leads to a cellular effect. | Activation of adenylyl cyclase, leading to increased intracellular cAMP. taylorandfrancis.commhmedical.com |
| Intrinsic Activity | The ability of a drug-receptor complex to produce a maximal functional response. | Pirbuterol exhibits high intrinsic activity, resulting in significant bronchodilation. mhmedical.com |
Computational chemistry and molecular dynamics (MD) simulations provide powerful tools for investigating the interaction between pirbuterol and its receptor targets at an atomic level. rowan.edu These in silico methods allow for the visualization and analysis of the dynamic process of ligand binding, conformational changes in the receptor, and the stability of the drug-receptor complex. nih.govresearchgate.net
MD simulations of beta-1 and beta-2 adrenergic receptors have revealed critical insights into agonist binding that are not apparent from static crystal structures, which are often resolved with antagonists or inverse agonists. nih.govresearchgate.net Studies on the binding of other agonists, such as isoprenaline, have shown that the binding pose of an agonist can be substantially different from that of an antagonist. nih.gov A crucial finding is the role of internal water molecules within the receptor's binding pocket. These water molecules are often not resolved in crystal structures but are shown in simulations to form complex hydrogen bond networks that help stabilize the interaction between the agonist and key amino acid residues of the receptor. nih.govresearchgate.net
For a molecule like pirbuterol, computational approaches can be used to:
Predict Binding Poses: Docking studies can predict the most likely orientation of pirbuterol within the beta-2 adrenergic receptor's binding site.
Analyze Interaction Networks: MD simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between pirbuterol and receptor residues over time.
Elucidate Activation Mechanisms: By simulating the receptor with and without the bound agonist, researchers can identify the subtle conformational shifts in the transmembrane helices that constitute receptor activation. esrf.fr
Rational Drug Design: Understanding the precise molecular interactions can guide the design of new agonists with improved affinity, selectivity, or pharmacokinetic properties. esrf.frnih.gov
These computational models are essential for building a complete picture of pirbuterol's pharmacology, bridging the gap between its chemical structure and its physiological effects.
Unexplored Research Avenues and Gaps in Preclinical Knowledge
While pirbuterol's primary therapeutic action is mediated through the beta-2 adrenergic receptor, the human body expresses multiple beta-adrenergic receptor subtypes, including beta-1 and beta-3. nih.govfrontiersin.org The physiological roles of these "minority" receptor populations, particularly in the context of beta-2 agonist therapy, are not fully understood and represent a significant gap in knowledge.
In the human heart, beta-1 receptors are the predominant subtype, but beta-2 receptors are also present. nih.govahajournals.org Under pathological conditions such as chronic heart failure, a selective down-regulation of beta-1 receptors occurs, which increases the relative functional importance of the beta-2 receptor population for mediating inotropic support. ahajournals.org Since pirbuterol has some beta-1 activity, its net effect on a diseased heart, where the receptor landscape is altered, requires further investigation.
Additionally, beta-3 adrenergic receptors, found in tissues like adipose, are primarily involved in metabolic processes such as lipolysis. frontiersin.org The potential for long-term beta-2 agonist therapy to cause off-target effects through these minority receptor populations is an area ripe for exploration. Genetic polymorphisms in all three receptor subtypes are known to alter receptor function and may influence an individual's response to pirbuterol. nih.govfrontiersin.orgnih.gov
| Receptor | Primary Location/Function | Unexplored Aspect Relative to Pirbuterol |
|---|---|---|
| Beta-1 | Heart; increases heart rate and contractility. wikipedia.org | Impact of pirbuterol's minor beta-1 activity in cardiovascular tissues, especially in patients with altered receptor densities due to disease. ahajournals.org |
| Beta-2 | Lungs (smooth muscle); bronchodilation. wikipedia.org | Role of beta-2 receptors in non-respiratory tissues (e.g., heart, skeletal muscle) during long-term pirbuterol exposure. ahajournals.org |
| Beta-3 | Adipose tissue; lipolysis and thermogenesis. frontiersin.orgwikipedia.org | Potential for chronic pirbuterol administration to induce off-target metabolic effects via beta-3 receptor interaction. |
A well-documented phenomenon with prolonged administration of beta-adrenergic agonists is the development of tolerance, or tachyphylaxis, where the therapeutic effect diminishes over time. nih.gov This is primarily caused by desensitization and down-regulation of the beta-adrenergic receptors. frontiersin.org While this effect has been noted for the class of drugs, comprehensive preclinical studies specifically detailing the long-term regulatory effects of pirbuterol on receptor populations are lacking.
Research on the related beta-agonist albuterol has shown that chronic administration leads to a significant decrease in beta-adrenergic receptor density and a desensitization of the cAMP response in human airway epithelial cells. nih.gov This process is associated with an increase in beta-adrenergic receptor kinase (βARK), an enzyme that phosphorylates the activated receptor, marking it for internalization and degradation. nih.gov
Future preclinical research should focus on:
In Vitro Models: Utilizing cell lines expressing human beta-2 adrenergic receptors to quantify the rate and extent of receptor down-regulation and desensitization following continuous or repeated exposure to pirbuterol.
Animal Models: Employing animal models of respiratory disease to study the long-term effects of pirbuterol administration on receptor density and function in airway tissues. These studies could also investigate potential changes in minority receptor populations (e.g., cardiac beta-1 and beta-2 receptors) over time.
Molecular Mechanisms: Investigating the specific roles of G protein-coupled receptor kinases (GRKs) and arrestins in mediating pirbuterol-induced receptor desensitization.
Findings from such studies would provide a more precise understanding of the molecular basis for tolerance and could inform strategies to mitigate this effect.
Pirbuterol, like many beta-2 agonists, is a chiral molecule containing a stereogenic center in its ethanolamine side chain. It is well established that the different enantiomers of beta-2 agonists can have vastly different pharmacological activities and metabolic profiles. researchgate.net Typically, the (R)-enantiomer is responsible for the majority of the desired bronchodilatory activity, while the (S)-enantiomer may be less active or contribute to off-target effects. researchgate.net
Therefore, the development of highly stereoselective synthetic routes to produce enantiomerically pure (R)-pirbuterol is a critical and underexplored research avenue. Manufacturing the drug as a single, active enantiomer could potentially offer a better therapeutic profile compared to the racemic mixture.
Key strategies in modern organic chemistry that could be applied to this challenge include:
Asymmetric Synthesis: Employing chiral catalysts or reagents to create the desired stereocenter in a controlled manner during the synthesis. ethz.ch
Chiral Pool Synthesis: Starting the synthesis from an inexpensive, enantiomerically pure natural product (like an amino acid or sugar) that already contains a correctly configured stereocenter. ethz.ch
Resolution: Developing efficient methods, such as enzymatic resolution or crystallization with a chiral resolving agent, to separate the enantiomers from a racemic mixture. ethz.ch
Successful development of an efficient and scalable stereoselective synthesis would represent a significant advancement in the manufacturing of pirbuterol, aligning it with the modern pharmaceutical standard of using single-enantiomer drugs where stereochemistry is critical to function.
Ethical Considerations in this compound Preclinical Research
The preclinical development of this compound, which primarily occurred in the 1970s, was conducted within a nascent but evolving ethical and regulatory framework for animal research. The ethical considerations surrounding the use of animal models in the preclinical evaluation of this compound were shaped by the scientific necessities of the time, emerging animal welfare legislation, and the prevailing ethical principles guiding biomedical research.
A significant driver for the use of animal models in the development of bronchodilators like pirbuterol was the need to assess both therapeutic efficacy and potential toxicity before human trials. Preclinical studies were essential for understanding the pharmacological properties of the compound and ensuring patient safety. scireq.com
The ethical landscape of the 1970s was marked by the introduction and amendment of key legislation aimed at ensuring the humane treatment of laboratory animals. In the United States, the Animal Welfare Act, initially passed in 1966, was amended in 1970 and 1976, establishing standards for the housing, handling, and veterinary care of animals used in research. While this legislation did not cover all species used in research, it signified a growing societal and governmental concern for animal welfare. aldf.org
The guiding principles for the ethical use of animals in research during this period were increasingly influenced by the concept of the "3Rs": Replacement , Reduction , and Refinement . Although formally introduced in 1959, these principles gained traction throughout the 1970s, prompting researchers to consider alternatives to animal use, minimize the number of animals used, and modify experimental procedures to reduce pain and distress.
Preclinical studies for this compound involved various animal models to evaluate its bronchodilatory and cardiovascular effects. nih.govnih.gov The selection of these models was a critical ethical and scientific consideration. For instance, guinea pigs were commonly used to assess the relaxant effects of bronchodilators on tracheal muscle, while dogs were often employed to study the cardiovascular effects of new compounds. nih.gov The justification for using these specific animal models would have been based on their physiological and pharmacological similarities to humans in the context of the respiratory and cardiovascular systems.
The following table summarizes the key ethical considerations and the corresponding scientific rationale in the preclinical research of this compound, reflecting the standards of the 1970s:
| Ethical Consideration | Scientific Rationale & Approach |
| Justification for Animal Use | To assess the bronchodilator efficacy and potential cardiovascular side effects of this compound before human administration, ensuring the safety of clinical trial participants. |
| Species Selection | Use of species with respiratory and cardiovascular systems that, at the time, were considered relevant models for human responses. For example, guinea pig tracheal muscle for bronchodilation studies and dogs for cardiovascular safety assessment. nih.gov |
| Minimization of Animal Suffering (Refinement) | Adherence to the Animal Welfare Act standards for housing, handling, and veterinary care. Use of anesthesia during invasive procedures and efforts to minimize pain and distress. |
| Reduction in Animal Numbers | While specific numbers are not readily available in historical literature, the ethical principle of using the minimum number of animals necessary to obtain statistically significant data would have been a consideration. |
| Consideration of Alternatives (Replacement) | In vitro studies, such as those on isolated guinea-pig tracheal muscle, were utilized to assess the compound's relaxant properties, partially replacing the need for whole-animal studies for this specific endpoint. nih.gov |
The ethical review of preclinical research protocols during the 1970s was transitioning towards a more formalized system. While Institutional Animal Care and Use Committees (IACUCs) as they are known today were not mandated in the United States until the Health Research Extension Act of 1985, the Animal Welfare Act did require some level of institutional oversight. Research institutions receiving federal funding were also subject to policies from the Public Health Service that required review of animal care and use. aldf.org
Q & A
Q. What analytical methods are recommended for quantifying pirbuterol hydrochloride and its impurities in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. Key parameters include a C18 column (e.g., 250 mm × 4.6 mm, 5 µm), mobile phase gradients (e.g., methanol and phosphate buffer), and detection at 220–280 nm. Impurity limits should adhere to pharmacopeial standards (e.g., ≤0.5% for individual impurities) .
Q. How can researchers validate the β2-adrenergic receptor selectivity of this compound in vitro?
Use isolated tissue assays (e.g., guinea pig tracheal rings) to measure bronchodilatory effects. Compare responses to non-selective β-agonists (e.g., isoproterenol) and β2-blockers (e.g., ICI-118,551) to confirm selectivity. Dose-response curves and pA2 values should be calculated to quantify receptor affinity .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?
Focus on bioavailability, half-life (t1/2), and metabolic pathways. Administer the compound via inhalation (mimicking clinical use) and oral routes in animal models (e.g., rats). Quantify plasma concentrations using LC-MS/MS and identify metabolites via mass fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory data on pirbuterol’s efficacy in heart failure versus its arrhythmogenic risk?
Design controlled clinical trials with strict inclusion criteria (e.g., left ventricular ejection fraction <35%) and continuous cardiac monitoring. Use PICOT frameworks:
- P opulation: Heart failure patients with reduced ejection fraction.
- I ntervention: this compound (dose-adjusted).
- C omparison: Placebo or standard care (e.g., digoxin).
- O utcome: Composite endpoints (e.g., exercise tolerance, arrhythmia incidence).
- T ime: 6–12 months. Meta-analyses of historical data (e.g., Weber et al., 1982) can contextualize safety-efficacy trade-offs .
Q. What experimental strategies address the stereochemical complexity of this compound in formulation stability studies?
Pirbuterol contains undefined stereocenters, necessitating chiral chromatography for enantiomer resolution. Use a Chiralpak® AD-H column with hexane/ethanol mobile phases and polarimetric detection. Accelerated stability testing (40°C/75% RH for 6 months) can identify degradation pathways (e.g., racemization) .
Q. How do interspecies differences in pirbuterol metabolism impact translational research?
Conduct comparative in vitro metabolism studies using liver microsomes from rats, dogs, and humans. Monitor CYP450 isoform activity (e.g., CYP2D6) via substrate depletion assays. Correlate findings with in vivo pharmacokinetic data to validate animal models for toxicity predictions .
Methodological Guidance
Q. What literature review strategies are effective for identifying gaps in pirbuterol research?
Use systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) and SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type). Search PubMed/Embase with terms: “pirbuterol AND (pharmacokinetics OR receptor binding)” and filter by study type (e.g., RCTs, in vitro). Tools like Semrush can map related queries (e.g., “pirbuterol enantiomers”) .
Q. How can researchers optimize HPLC methods for detecting trace impurities in this compound?
Perform forced degradation studies (acid/base hydrolysis, oxidation) to generate impurity markers. Validate methods per ICH Q2(R1): linearity (r² ≥0.999), precision (%RSD <2%), and LOQ/LOD (≤0.1%). Cross-reference pharmacopeial monographs for acceptance criteria .
Data Analysis and Reporting
Q. What statistical approaches are suitable for analyzing dose-response relationships in pirbuterol studies?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. For clinical data, apply mixed-effects models to account for interpatient variability. Report confidence intervals and effect sizes (e.g., Cohen’s d) to enhance reproducibility .
Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data?
Conduct physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution and receptor occupancy. Validate with positron emission tomography (PET) imaging in animal models. Adjust formulations (e.g., liposomal encapsulation) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
